10,11-Dimethoxy-alpha-yohimbine
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Overview
Description
10,11-Dimethoxy-alpha-yohimbine is a chemical compound belonging to the class of indole alkaloids. It is structurally related to yohimbine, a well-known alpha-2 adrenergic receptor antagonist. This compound has garnered interest due to its potential pharmacological properties and applications in scientific research.
Preparation Methods
The synthesis of 10,11-Dimethoxy-alpha-yohimbine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the methylation of yohimbine at the 10 and 11 positions to introduce methoxy groups. The reaction conditions often involve the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
10,11-Dimethoxy-alpha-yohimbine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10,11-Dimethoxy-alpha-yohimbine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related alkaloids.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with adrenergic receptors.
Medicine: Research explores its potential therapeutic effects, including its role as an alpha-2 adrenergic receptor antagonist, which may have implications for treating conditions like hypertension and erectile dysfunction.
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery research.
Mechanism of Action
The primary mechanism of action of 10,11-Dimethoxy-alpha-yohimbine involves its interaction with alpha-2 adrenergic receptors. By blocking these receptors, the compound can modulate the release of neurotransmitters like norepinephrine. This action leads to increased sympathetic activity, which can affect various physiological processes such as blood pressure regulation and mood.
Comparison with Similar Compounds
10,11-Dimethoxy-alpha-yohimbine is similar to other indole alkaloids like yohimbine, corynanthine, and ajmalicine. its unique structural modifications, specifically the methoxy groups at positions 10 and 11, confer distinct pharmacological properties. These modifications may enhance its selectivity and potency as an alpha-2 adrenergic receptor antagonist compared to its analogs.
Similar Compounds
- Yohimbine
- Corynanthine
- Ajmalicine
This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 18-hydroxy-6,7-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-28-19-9-15-13-6-7-25-11-12-4-5-18(26)21(23(27)30-3)14(12)8-17(25)22(13)24-16(15)10-20(19)29-2/h9-10,12,14,17-18,21,24,26H,4-8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNXYVGVBSLXHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)CN4CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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